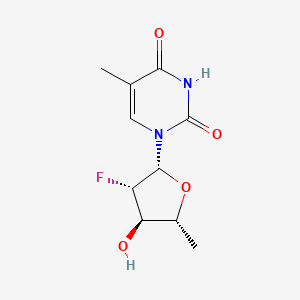
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog This compound is structurally similar to thymidine, a natural nucleoside, but with modifications that enhance its stability and biological activity
Métodos De Preparación
The synthesis of 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine involves several steps. One common method includes the fluorination of a sugar moiety followed by its coupling with a thymine base. The reaction conditions typically involve the use of protective groups to ensure selective reactions at desired positions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: It can be hydrolyzed to yield the corresponding sugar and thymine base. Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. .
Aplicaciones Científicas De Investigación
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to inhibit DNA synthesis in rapidly proliferating cells.
Industry: Utilized in the production of diagnostic agents and therapeutic compounds .
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine involves its incorporation into DNA during replication. The fluorine substitution at the 2’ position prevents further elongation of the DNA strand, thereby inhibiting DNA synthesis. This makes it effective against rapidly dividing cells, such as cancer cells and viruses. The compound targets thymidine kinase, an enzyme involved in the phosphorylation of nucleosides, which is crucial for DNA synthesis .
Comparación Con Compuestos Similares
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine is unique due to its fluorine substitution, which enhances its stability and biological activity. Similar compounds include:
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Another nucleoside analog with similar antiviral and anticancer properties.
1-(2-Deoxy-2-fluoro-beta-D-ribofuranosyl)thymine: Shares structural similarities but differs in the sugar moiety.
Fialuridine (1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione): Known for its antiviral activity
Propiedades
Número CAS |
105281-06-9 |
|---|---|
Fórmula molecular |
C10H13FN2O4 |
Peso molecular |
244.22 g/mol |
Nombre IUPAC |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-4-3-13(10(16)12-8(4)15)9-6(11)7(14)5(2)17-9/h3,5-7,9,14H,1-2H3,(H,12,15,16)/t5-,6+,7-,9-/m1/s1 |
Clave InChI |
MSKVIXDVIHZATN-JVZYCSMKSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=C(C(=O)NC2=O)C)F)O |
SMILES canónico |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)C)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


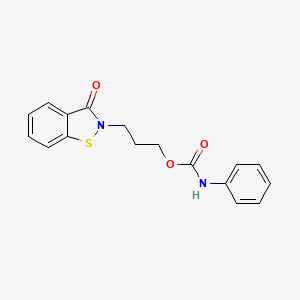
![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
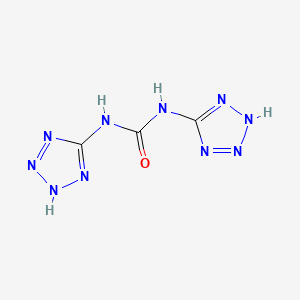
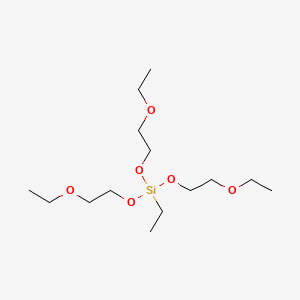
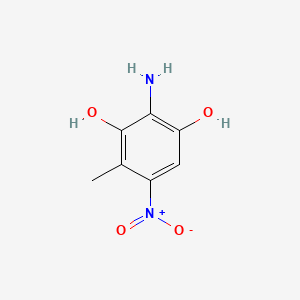
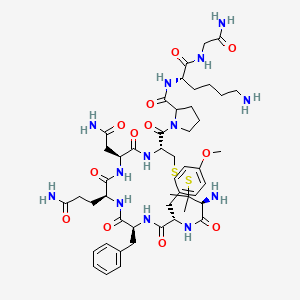
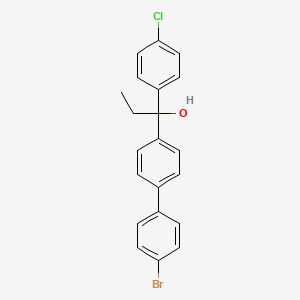
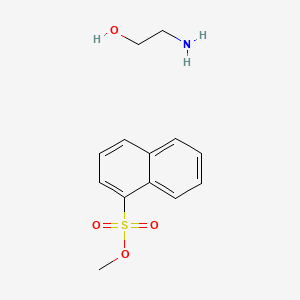
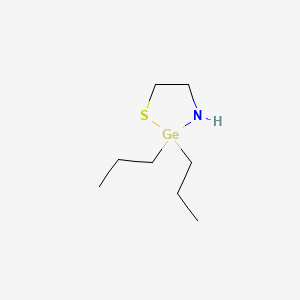
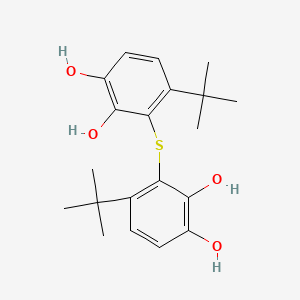
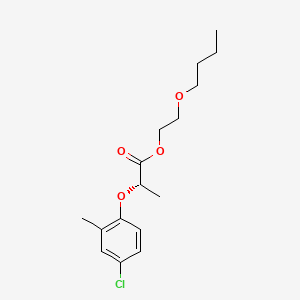
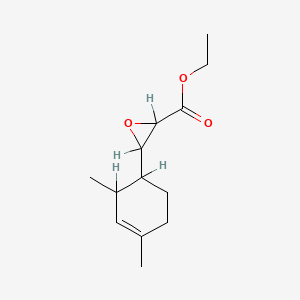
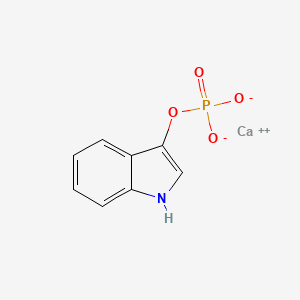
![6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
